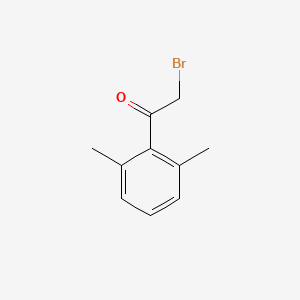

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one

Description

2-Bromo-1-(2,6-dimethylphenyl)ethan-1-one (CAS RN: 26346-85-0) is a brominated aryl ketone derivative characterized by a 2,6-dimethylphenyl group and a bromoacetophenone backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiazoles and aminothiazoles, which exhibit biological activities like anti-tubercular properties . Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.09 g/mol, and it has a melting point of 44°C .

Properties

IUPAC Name |

2-bromo-1-(2,6-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSICJHNHYWMNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-42-3 | |

| Record name | 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one can be synthesized through the bromination of 1-(2,6-dimethylphenyl)ethan-1-one. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the carbonyl group .

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is frequently employed.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as 2-azido-1-(2,6-dimethylphenyl)ethan-1-one.

Reduction: 1-(2,6-dimethylphenyl)ethanol.

Oxidation: 2,6-dimethylbenzoic acid.

Scientific Research Applications

2-bromo-1-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to the formation of various functionalized derivatives. The compound’s reactivity is influenced by the electronic effects of the methyl groups on the phenyl ring, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Properties

The table below compares 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one with structurally similar brominated aryl ketones:

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-1-(2,6-dimethylphenyl)ethan-1-one | C₁₀H₁₁BrO | 26346-85-0 | 227.09 | 44 | 2,6-dimethylphenyl |

| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | C₈H₆BrClO | 5000-66-8 | 233.48 | N/A | 2-chlorophenyl |

| 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one | C₁₀H₁₁BrO | 26346-85-0 | 227.09 | 44 | 2,4-dimethylphenyl |

| 2-Bromo-1-(3,5-difluorophenyl)ethan-1-one | C₈H₆BrF₂O | N/A | 235.03 | N/A | 3,5-difluorophenyl |

| 2-Bromo-1-(2,6-dimethoxyphenyl)ethan-1-one | C₁₀H₁₁BrO₃ | 123184-19-0 | 267.10 | N/A | 2,6-dimethoxyphenyl |

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) increase steric bulk and may reduce reactivity in nucleophilic substitutions compared to electron-withdrawing groups (e.g., chlorine, fluorine) .

- Melting Points : Methyl-substituted derivatives (e.g., 2,6-dimethylphenyl) exhibit moderate melting points (~44°C), while halogenated analogs (e.g., 2-chlorophenyl) lack reported data, suggesting varied crystallinity .

Thiazole and Aminothiazole Formation

2-Bromo-1-(2,6-dimethylphenyl)ethan-1-one reacts with thioureas to form thiazoles. For instance, its reaction with 1-(2,6-dimethylphenyl)thiourea in DMF yields N-(2,6-dimethylphenyl)-4-(pyrazin-2-yl)thiazol-2-amine with 32% yield . In contrast, 2-bromo-1-(thiazol-2-yl)ethan-1-one achieves a 96% yield in forming bithiazol-amines under similar conditions, highlighting the impact of aryl group electronics on reaction efficiency .

Phenacyl Dithiocarbamates

Bromoethanones with electron-withdrawing substituents (e.g., 2-hydroxy-3,5-diiodophenyl) are precursors for dithiocarbamates, which cyclize into flavanones. The 2,6-dimethylphenyl analog is less reactive in such cyclocondensations due to steric hindrance .

Biological Activity

2-Bromo-1-(2,6-dimethylphenyl)ethan-1-one is a brominated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one typically involves the bromination of 1-(2,6-dimethylphenyl)ethan-1-one using brominating agents such as CuBr₂. This method has been reported to yield the compound with a high purity and efficiency, often exceeding 90% yield .

Antimicrobial Properties

Research indicates that 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a potential lead in developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| A549 (Lung Cancer) | 0.200 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development as an anticancer agent .

Case Studies

In a notable study, researchers evaluated the safety and efficacy of 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one in animal models. The compound was administered at varying doses to assess its pharmacokinetic properties and toxicity profile. Results indicated that at doses below 40 mg/kg, the compound exhibited favorable safety with no significant adverse effects observed during the treatment period .

The biological activity of 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one is attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Q & A

Basic Research Questions

Q. How is 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one structurally characterized?

- Methodology : Use a combination of NMR, , and X-ray crystallography. For example, single-crystal X-ray diffraction (SC-XRD) at 305 K resolves bond lengths (mean C–C = 0.009 Å) and confirms the ketone-bromo substituent arrangement . NMR analysis (e.g., δ 2.34 ppm for methyl groups, δ 7.17–7.23 ppm for aromatic protons) aligns with synthetic intermediates described in thiourea coupling reactions . Cross-validate spectral data with NIST Chemistry WebBook entries for analogous brominated ketones .

Q. What are common synthetic routes to 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one?

- Methodology :

- Friedel-Crafts Acylation : React 2,6-dimethylbenzene with bromoacetyl chloride in the presence of Lewis acids (e.g., AlCl).

- Halogenation : Brominate 1-(2,6-dimethylphenyl)ethanone (CAS 2142-76-9) using N-bromosuccinimide (NBS) under radical-initiated conditions .

- Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (GHS Hazard Codes: H302, H318) .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain 70°C for 2 hours to ensure complete reaction while minimizing side products.

- Catalysis : Add triethylamine (TEA) to scavenge HBr, shifting equilibrium toward product formation .

- Yield Data : Typical yields range from 39% (direct synthesis) to >70% with optimized bromination .

Q. What mechanistic pathways govern nucleophilic substitution at the α-bromo ketone position?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., NaN, KSCN) in ethanol or acetonitrile .

- DFT Calculations : Model transition states to predict regioselectivity in substitutions (e.g., SN vs. radical pathways).

- Isotopic Labeling : Use -labeled water to track hydrolysis intermediates .

Q. How can contradictions in spectroscopic data (e.g., melting point vs. literature) be resolved?

- Methodology :

- Purity Assessment : Confirm compound purity via HPLC (>95%) or GC-MS.

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms affecting melting points .

- Reference Standards : Cross-check with NIST databases or authenticated samples from suppliers like BIOSYNTH .

Q. What are the stability considerations for long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.